2-(Difluoromethyl)-6-nitrobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole typically involves the difluoromethylation of a benzoxazole precursor. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core, followed by nitration and subsequent difluoromethylation. The difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-(Difluoromethyl)-6-aminobenzo[d]oxazole.
Substitution: Substitution reactions can introduce various functional groups at the difluoromethyl position, leading to a range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-6-nitrobenzo[d]oxazole
- 2-(Difluoromethyl)-5-nitrobenzo[d]oxazole
- 2-(Difluoromethyl)-6-aminobenzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications .
Eigenschaften
Molekularformel |
C8H4F2N2O3 |
---|---|
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
2-(difluoromethyl)-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O3/c9-7(10)8-11-5-2-1-4(12(13)14)3-6(5)15-8/h1-3,7H |
InChI-Schlüssel |
DNGUZODEMJQVRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.